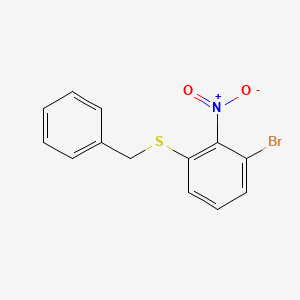![molecular formula C7H8BrF3 B2624913 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2470435-47-1](/img/structure/B2624913.png)
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane” is an organic compound with the CAS Number: 2470435-47-1 . It has a molecular weight of 229.04 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This approach has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 . This indicates that the compound has 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes are highly popular in academic and industrial research . They have been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry . Chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .
Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Mecanismo De Acción
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been shown to be effective against enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low metabolic stability, which may limit its use as a drug candidate. However, this compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has advantages in the lab due to its unique structure and potential applications in organic synthesis and drug development. However, its low metabolic stability and limited solubility may limit its use in certain experiments.
Direcciones Futuras
Future research on 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane could focus on improving its metabolic stability and solubility, as well as investigating its potential as a drug candidate for cancer treatment. Further studies could also explore its potential use in other areas of organic synthesis and enzyme inhibition. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Métodos De Síntesis
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be synthesized through a three-step process starting with the reaction of 1-bromo-3-trifluoromethylcyclopropane with magnesium in diethyl ether. This reaction produces the intermediate 1-magnesium-3-(trifluoromethyl)cyclopropane, which is then reacted with formaldehyde to produce this compound. The final product can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has been studied for its potential use in organic synthesis as a building block for complex molecules. It has also been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDBCXKLDMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2470435-47-1 |
Source


|
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)
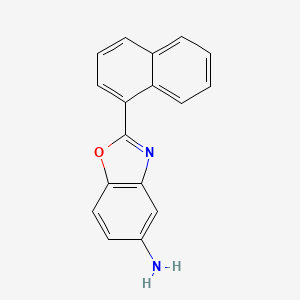

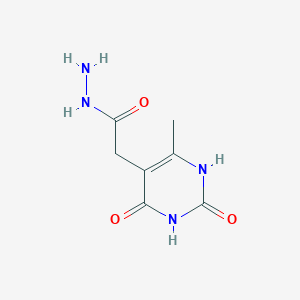

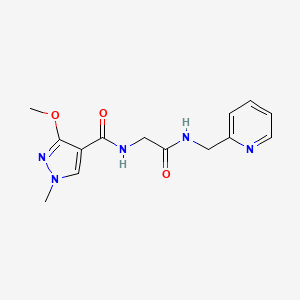
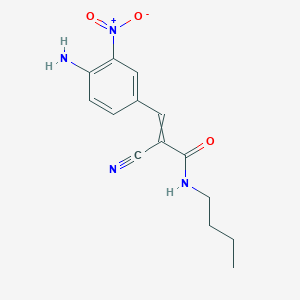
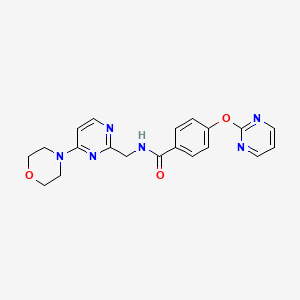
![9-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2624847.png)
![N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624850.png)
